3-Propyl-4,5-dihydroisoxazole-5-carbonitrile
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Overview
Description
3-Propyl-4,5-dihydroisoxazole-5-carbonitrile is an organic compound with the molecular formula C7H10N2O It belongs to the class of isoxazole derivatives, which are known for their diverse chemical and biological properties
Preparation Methods
The synthesis of 3-Propyl-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a nitrile with a suitable alkene in the presence of a catalyst to form the isoxazole ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The choice of raw materials, reaction parameters, and purification techniques are critical factors in the industrial production process .
Chemical Reactions Analysis
3-Propyl-4,5-dihydroisoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Propyl-4,5-dihydroisoxazole-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Propyl-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
3-Propyl-4,5-dihydroisoxazole-5-carbonitrile can be compared with other similar compounds, such as:
3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
3-Methyl-4,5-dihydro-5-isoxazolecarboxylic acid: Another isoxazole derivative with a methyl group and a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which differentiate it from other isoxazole derivatives.
Properties
IUPAC Name |
3-propyl-4,5-dihydro-1,2-oxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(5-8)10-9-6/h7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPESYEXRHUVKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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